消旋非索特罗定富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fesoterodine fumarate is a medication primarily used for the treatment of overactive bladder (OAB), a condition characterized by symptoms such as urgency, frequency, and urge urinary incontinence (UUI). It is an antimuscarinic drug, which means it works by blocking muscarinic receptors in the bladder, thus reducing muscle spasms and the urge to urinate .

Synthesis Analysis

The synthesis of fesoterodine fumarate is not explicitly detailed in the provided papers. However, it is known that fesoterodine is a prodrug, which means it is metabolized into its active form after administration. The active metabolite, 5-hydroxymethyl tolterodine, is responsible for the therapeutic antimuscarinic effects observed in patients .

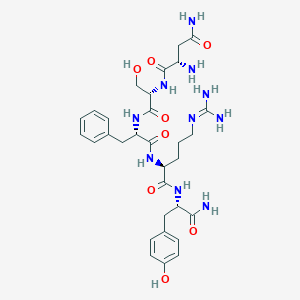

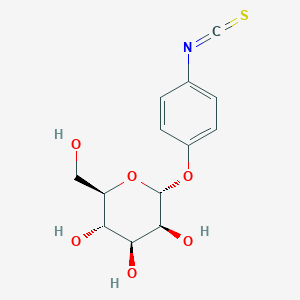

Molecular Structure Analysis

The molecular structure of fesoterodine fumarate allows it to be rapidly metabolized by nonspecific plasma esterases to its active form, 5-hydroxymethyl tolterodine. This active metabolite then exerts its effects on the muscarinic receptors. The parent compound itself has no antimuscarinic efficacy due to its rapid and complete hydrolysis after oral administration .

Chemical Reactions Analysis

Fesoterodine fumarate undergoes hydrolysis to form its active metabolite, which then interacts with muscarinic receptors to exert its therapeutic effects. The metabolism of fesoterodine is independent of the cytochrome P450 enzyme system, which reduces the potential for drug-drug interactions and variability in drug exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of fesoterodine fumarate contribute to its unique pharmacokinetic profile. It has dual excretion pathways and minimal central nervous system penetration, which leads to less variability in drug exposure. This pharmacokinetic profile allows for the administration of fesoterodine in populations with mild to moderate renal and hepatic insufficiency and in the geriatric population .

Efficacy and Case Studies

Fesoterodine fumarate has been shown to be effective in treating neurogenic Detrusor Overactivity (nDO) due to spinal cord lesions or multiple sclerosis (MS). The efficacy of fesoterodine fumarate (8 mg) was determined in a prospective study, indicating its potential benefits for patients suffering from neurogenic lower urinary tract dysfunction . Additionally, in two phase III studies, fesoterodine significantly reduced mean urgency and UUI episodes over placebo, with up to 60% of patients reporting no UUI episodes on a 3-day voiding diary. Quality of life indices were also significantly improved over placebo .

Safety and Tolerability

Fesoterodine fumarate is generally well-tolerated by patients. There is a dose-related increase in antimuscarinic adverse events, such as dry mouth and constipation; however, few patients discontinue fesoterodine due to side effects. Its safety and tolerability have been reviewed extensively, with a special emphasis on its pharmacokinetic features and implications for various patient populations .

科学研究应用

设计和开发见解

非索特罗定富马酸盐因其药理特性和应用而被广泛研究,特别是作为 5-羟甲基托特罗定的前药(5-HMT),它也是托特罗定的活性代谢物。非索特罗定的设计和开发旨在通过口服给药提高 5-HMT 的全身生物利用度,从 5-HMT 的各种酯类类似物中选择非索特罗定以优化其生物药学特性。这一开发基于与托特罗定的药理学联系,并考虑了亲脂性、透性和代谢。值得注意的是,非索特罗定通过非特异性酯酶代谢,而不是托特罗定的 CYP2D6 介导的代谢,无论患者基因型如何,都能持续暴露于 5-HMT,这与托特罗定治疗中观察到的可变暴露形成对比。这种药代动力学一致性支持了非索特罗定用于治疗过度活动膀胱 (OAB) 的开发,支持其在已显示有效且耐受性良好的剂量中的治疗应用 (Malhotra 等人,2009)。

老年人群的考虑

非索特罗定富马酸盐在治疗老年人过度活动膀胱 (OAB) 中的应用一直是临床研究的重点,认识到 OAB 在这一人群中的患病率和影响。临床试验表明,用非索特罗定治疗的老年患者的疾病相关结果和生活质量显着改善。其耐受性良好,已通过广泛的试验证实,这突出了其适用于老年患者,提供了一种治疗选择,可以有效控制 OAB 症状,同时保持良好的安全性 (Wagg,2012)。

安全和危害

Fesoterodine may cause serious side effects. It is not approved for use by anyone younger than 6 years old or anyone who weighs less than 55 pounds . The commonest side effect is dry mouth . Other side effects may include severe stomach pain or constipation, a weak stream of urine, or trouble emptying your bladder, little or no urination, or headache, dizziness, drowsiness .

属性

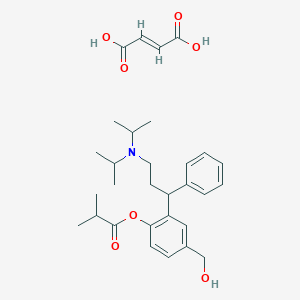

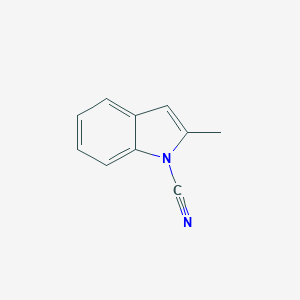

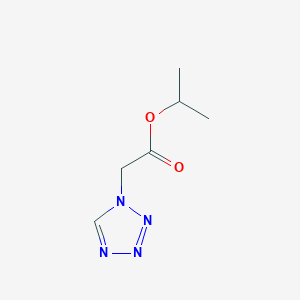

IUPAC Name |

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647799 |

Source

|

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Fesoterodine Fumarate | |

CAS RN |

1333234-73-3 |

Source

|

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)